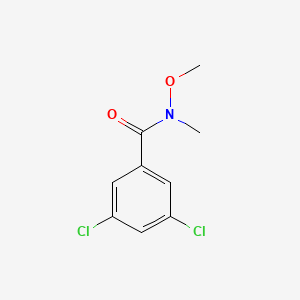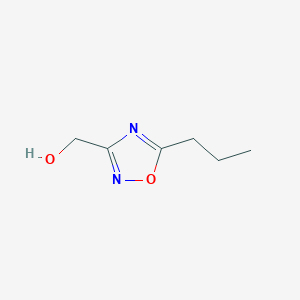
(5-Propyl-1,2,4-oxadiazol-3-YL)methanol
Overview
Description
“(5-Propyl-1,2,4-oxadiazol-3-YL)methanol” is a unique chemical compound with the empirical formula C6H10N2O2 and a molecular weight of 142.16 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 142.15600 and a density of 1.167g/cm3 . Its boiling point is 261.6ºC at 760 mmHg . The melting point is not available .Scientific Research Applications
Synthetic Routes and Structural Studies
- New Synthetic Pathways : A study described a new synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole from diazeniumdiolation of benzyl cyanide, showcasing the structural variety and synthetic accessibility of oxadiazole derivatives, which could extend to (5-Propyl-1,2,4-oxadiazol-3-yl)methanol (Bohle & Perepichka, 2009).
Corrosion Inhibition
- Corrosion Inhibition Properties : Research on 1,3,4-oxadiazole derivatives revealed their effectiveness as corrosion inhibitors for mild steel in sulphuric acid, suggesting potential industrial applications of this compound in materials science (Ammal, Prajila, & Joseph, 2018).
Molecular Aggregation and Spectroscopy
- Molecular Aggregation Studies : Investigations into the solvent effects on molecular aggregation of certain thiadiazol derivatives indicate the importance of substituent groups on aggregation behavior, relevant for understanding the physical chemistry of this compound (Matwijczuk et al., 2016).
Antibacterial Properties
- Antibacterial Applications : The synthesis and characterization of Schiff base compounds derived from oxadiazoles demonstrated antibacterial activities, pointing to potential antimicrobial applications of oxadiazole compounds including this compound (Kakanejadifard et al., 2013).
Photochemical Behaviors
- Photochemical Insights : Research into the photochemical behavior of oxadiazole derivatives in methanol provides insights into their stability and reactivity under UV irradiation, relevant for applications in photochemistry and material science (Buscemi et al., 1988).
properties
IUPAC Name |
(5-propyl-1,2,4-oxadiazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-2-3-6-7-5(4-9)8-10-6/h9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNMFRIIVXIGBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650908 | |
| Record name | (5-Propyl-1,2,4-oxadiazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915923-50-1 | |
| Record name | (5-Propyl-1,2,4-oxadiazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



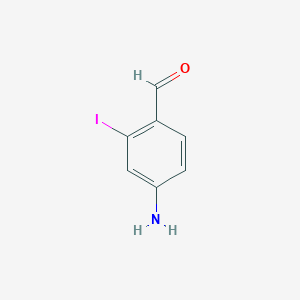
![N-(Piperidin-3-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B1507343.png)
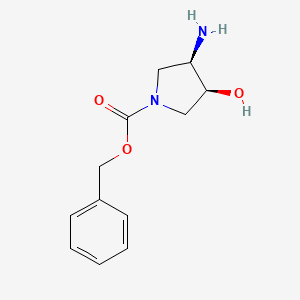

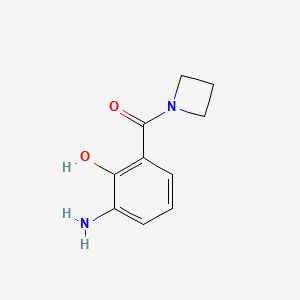
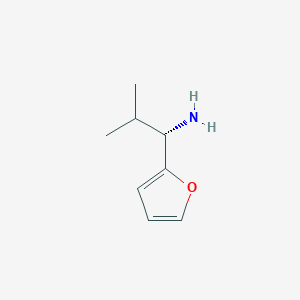
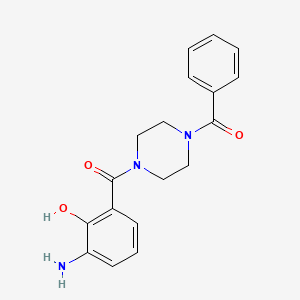
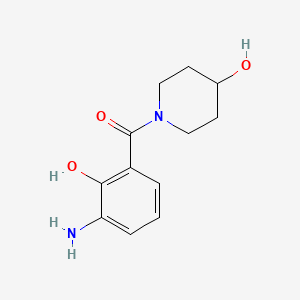

![4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde](/img/structure/B1507373.png)

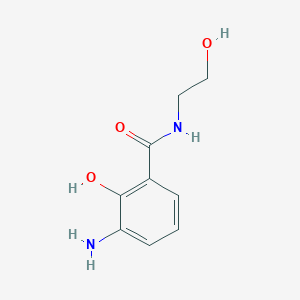
![4'-(Di-p-tolylamino)-[1,1'-biphenyl]-4-yl acrylate](/img/structure/B1507388.png)
